![molecular formula C31H35N3O6 B2913633 4-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]amino]methyl]-1H-pyrrole-2-carboxylic acid CAS No. 2137090-65-2](/img/structure/B2913633.png)
4-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]amino]methyl]-1H-pyrrole-2-carboxylic acid
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Overview
Description
The compound is a derivative of pyrrole-2-carboxylic acid, with a complex side chain attached to the 4-position of the pyrrole ring. The side chain includes a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for the amino group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups including a pyrrole ring, an ester, a secondary amine, and a tertiary amide. The Fmoc group is a bulky, aromatic group which could potentially influence the conformation of the molecule .Chemical Reactions Analysis
The Fmoc group can be removed under basic conditions, typically using piperidine . This would free up the amine group for further reactions. The ester group could potentially be hydrolyzed under acidic or basic conditions to give a carboxylic acid.properties
IUPAC Name |
4-[[9H-fluoren-9-ylmethoxycarbonyl-[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]amino]methyl]-1H-pyrrole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H35N3O6/c1-31(2,3)40-29(37)33-14-8-9-21(18-33)34(17-20-15-27(28(35)36)32-16-20)30(38)39-19-26-24-12-6-4-10-22(24)23-11-5-7-13-25(23)26/h4-7,10-13,15-16,21,26,32H,8-9,14,17-19H2,1-3H3,(H,35,36)/t21-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROKQJXWEWOBRNU-NRFANRHFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)N(CC2=CNC(=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H](C1)N(CC2=CNC(=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H35N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-({[(3S)-1-[(tert-butoxy)carbonyl]piperidin-3-yl]({[(9H-fluoren-9-yl)methoxy]carbonyl})amino}methyl)-1H-pyrrole-2-carboxylic acid |
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